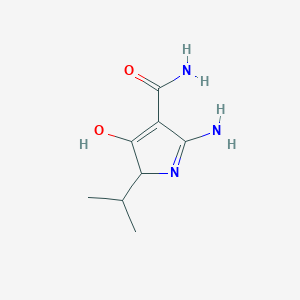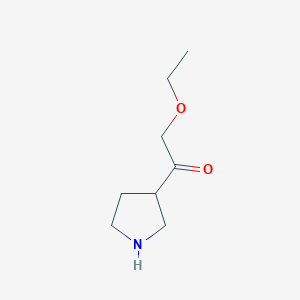
3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains a pyridine ring with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with a pyridine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate undergoes nucleophilic substitution with an amine to introduce the amino group.
Cyclization: The final step involves cyclization to form the dihydropyridinone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino and bromo groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfinyl group can also interact with thiol groups in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-chloro-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-iodo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one
Uniqueness
The uniqueness of 3-Amino-5-bromo-1-(2-methanesulfinylethyl)-1,4-dihydropyridin-4-one lies in its specific substituents, which confer distinct chemical properties and biological activities. The presence of the bromo group, in particular, can enhance its reactivity and potential as a pharmacophore compared to its chloro, fluoro, or iodo analogs.
Eigenschaften
Molekularformel |
C8H11BrN2O2S |
|---|---|
Molekulargewicht |
279.16 g/mol |
IUPAC-Name |
3-amino-5-bromo-1-(2-methylsulfinylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O2S/c1-14(13)3-2-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
INFIAFAVSLTTAG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCN1C=C(C(=O)C(=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B13169916.png)

![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)
![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)




![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)

